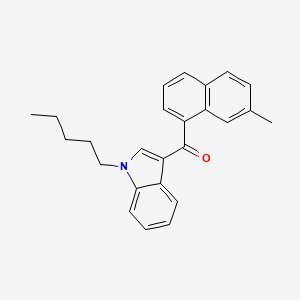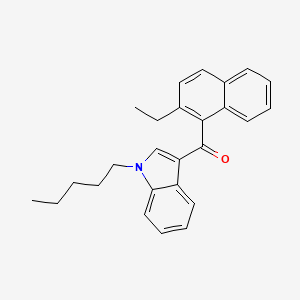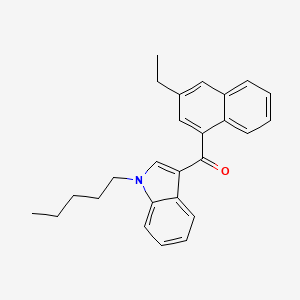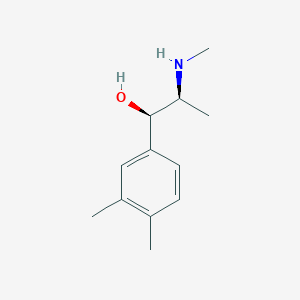
(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol
Overview
Description
(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a phenyl ring substituted with dimethyl groups and a propanol backbone with a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and methylamine.
Key Reactions:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.
Catalysis: Employed in asymmetric catalysis for enantioselective reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Pharmaceuticals: Explored as a potential drug candidate for treating various conditions.
Drug Delivery: Used in the development of drug delivery systems.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agrochemicals: Investigated for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-(3,4-dimethylphenyl)-2-(amino)propan-1-ol: Lacks the methyl group on the amino substituent.
(1R,2S)-1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol: Contains an ethyl group instead of a methyl group on the amino substituent.
Uniqueness
(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of both dimethylphenyl and methylamino groups. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4/h5-7,10,12-14H,1-4H3/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUNPXPNKMYKDF-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)NC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]([C@H](C)NC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


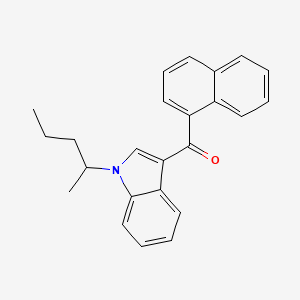
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
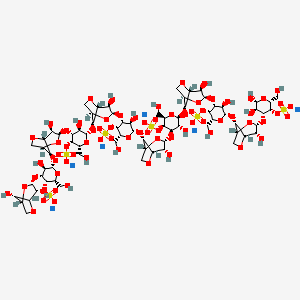
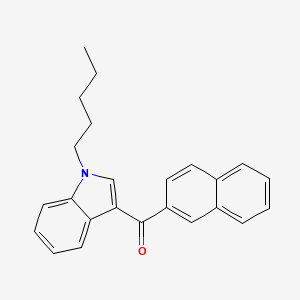
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
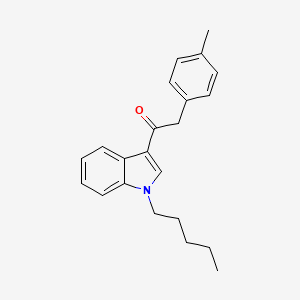
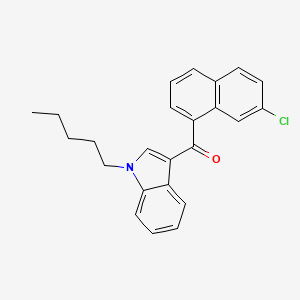
![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)

